N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Anticancer Hepatocellular carcinoma Isoxazole carboxamide

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236272-64-2) is a synthetic small-molecule fluorophenyl-isoxazole-carboxamide derivative, designated as compound 2f within the Hawash et al. 2021 series of antiproliferative agents.

Molecular Formula C15H14FN3O3
Molecular Weight 303.293
CAS No. 1236272-64-2
Cat. No. B2381553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
CAS1236272-64-2
Molecular FormulaC15H14FN3O3
Molecular Weight303.293
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN3O3/c16-10-3-1-9(2-4-10)13-7-11(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20)
InChIKeyDWAVPTMZWMZRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236272-64-2): A Fluorophenyl-Isoxazole-Carboxamide Antiproliferative Agent for Oncology Research


N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236272-64-2) is a synthetic small-molecule fluorophenyl-isoxazole-carboxamide derivative, designated as compound 2f within the Hawash et al. 2021 series of antiproliferative agents [1]. It features a 4-fluorophenyl-substituted isoxazole ring linked via a methylene bridge to a 5-oxopyrrolidine-2-carboxamide moiety (molecular formula C15H14FN3O3, MW 303.29 g/mol) [1]. The compound was rationally designed and synthesized alongside five structural analogs (2a–2e) and evaluated for anticancer activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines [1].

Why Fluorophenyl-Isoxazole-Carboxamide Analogs Cannot Be Interchanged: Evidence from Differential Anticancer Potency


Within the fluorophenyl-isoxazole-carboxamide chemotype, seemingly minor structural modifications—such as variation of the aniline-derived carboxamide substituent—produce pronounced differences in antiproliferative activity that preclude simple analog substitution [1]. The target compound (2f) incorporates a 5-oxopyrrolidine-2-carboxamide group at the isoxazole 3-position via a methylene linker, while analogs 2a–2e bear distinct aromatic or aliphatic carboxamide substituents. These differences translate into divergent IC50 values, differential effects on α-fetoprotein (α-FP) tumor marker secretion, and distinct cell cycle perturbation profiles [1]. The quantitative head-to-head data in Section 3 demonstrate that procurement of an incorrect fluorophenyl-isoxazole-carboxamide analog would yield materially different experimental outcomes, particularly in Hep3B hepatocellular carcinoma models.

Quantitative Differentiation Evidence for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (2f) Against Closest Analogs


Superior Antiproliferative Potency Against Hep3B Hepatocellular Carcinoma Cells vs. In-Class Analogs 2a–2e

Compound 2f demonstrated the highest potency among all six fluorophenyl-isoxazole-carboxamide derivatives against Hep3B liver cancer cells, with an IC50 of 5.76 µg/mL [1]. In contrast, the remaining active analogs (2a–2c and 2e) exhibited substantially weaker activity, with IC50 values spanning 7.66–11.60 µg/mL [1]. Compound 2d showed negligible activity in this assay [1]. The magnitude of improvement for 2f over the next most potent analog was approximately 1.3-fold, and over 2.0-fold compared to the weakest active analog.

Anticancer Hepatocellular carcinoma Isoxazole carboxamide

Superior Antiproliferative Potency Against HepG2 Hepatocellular Carcinoma Cells vs. All Six In-Class Analogs

Against HepG2 liver cancer cells, compound 2f alone produced a quantifiable IC50 value of 34.64 µg/mL, whereas none of the other five derivatives (2a–2e) reached measurable IC50 thresholds in the same assay under identical conditions [1]. This all-or-nothing differential establishes 2f as the sole member of the series with demonstrable activity against HepG2.

Anticancer HepG2 Fluorophenyl-isoxazole

Greater Suppression of α-Fetoprotein (α-FP) Tumor Marker Secretion in Hep3B Cells Compared to Analog 2d

α-Fetoprotein secretion from Hep3B cells is a clinically relevant biomarker for hepatocellular carcinoma progression. At a standard treatment concentration, compound 2f reduced α-FP levels to 168.33 ng/mL, representing an 85% suppression relative to untreated control cells (1,116.67 ng/mL) [1]. The comparator analog 2d achieved only a 46% reduction, lowering α-FP to 598.33 ng/mL [1]. This represents a 3.6-fold greater reduction in absolute α-FP concentration for 2f compared to 2d.

Tumor marker α-Fetoprotein Hepatocellular carcinoma

G2-M Phase Cell Cycle Arrest Activity with Reduced Necrosis Compared to Doxorubicin Positive Control

Cell cycle analysis revealed that compound 2f induces G2-M phase arrest in 6.73% of the total Hep3B cell population, an effect approaching that of the standard chemotherapy agent doxorubicin (7.4%) [1]. Importantly, compounds 2b and 2f reduced the necrosis rate of Hep3B cells by 4-fold and shifted the cell death mode toward apoptosis [1]. This dual profile—near doxorubicin-level G2-M arrest with substantially lower necrotic cell death—is not reported for the other analogs in the series.

Cell cycle G2-M arrest Necrosis vs. apoptosis

Best-Fit Research and Industrial Application Scenarios for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (2f)


Hepatocellular Carcinoma (HCC) Antiproliferative Screening and Lead Optimization

Given its superior IC50 values against both Hep3B (5.76 µg/mL) and HepG2 (34.64 µg/mL) cell lines [1], compound 2f is ideally positioned as a starting point for structure-activity relationship (SAR) campaigns targeting HCC. Unlike analogs 2a–2e, which lack HepG2 activity entirely, 2f provides a dual-cell-line active chemotype for probing liver cancer mechanisms and for use in comparative cytotoxicity panels [1].

α-Fetoprotein Pharmacodynamic Biomarker Studies in HCC Models

Compound 2f's capacity to suppress α-FP secretion to 168.33 ng/mL (85% reduction from baseline) [1] makes it a valuable tool for pharmacodynamic studies correlating drug exposure with α-FP tumor marker reduction in Hep3B xenograft or in vitro models. The 3.6-fold greater suppression versus analog 2d ensures a wider assay window for detecting dose-response relationships [1].

G2-M Cell Cycle Arrest and Apoptosis Mechanistic Studies in Liver Cancer

With 6.73% G2-M arrest induction approaching doxorubicin levels (7.4%), combined with a 4-fold reduction in necrosis [1], compound 2f serves as a mechanistic probe for studying mitotic arrest pathways in HCC cells. Its apoptosis-shifted death profile reduces necrotic confounders, improving signal clarity in transcriptomic or proteomic analyses of cell death pathways [1].

Chemo-Informatics and Drug-Likeness Benchmarking for Isoxazole-Carboxamide Libraries

All six derivatives (2a–2f) complied with Lipinski's rule of five, with favorable predicted molecular weight, hydrogen bond donor/acceptor counts, and logP values [1]. Compound 2f, as the most biologically potent member, can serve as a reference standard for calibrating computational models that predict antiproliferative activity within fluorophenyl-isoxazole-carboxamide chemical space [1].

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.